N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The resulting thiazole core is then functionalized with the appropriate acetyl and phenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl and ethoxyphenyl groups can be oxidized to form corresponding phenols and quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phenols and quinones.
Reduction: Alcohols.
Substitution: Substituted thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.
Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide may exhibit similar properties and could be explored for its potential biological applications.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activities may also make it a candidate for drug development.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide exerts its effects is not fully understood. it is likely that its biological activity involves interactions with specific molecular targets, such as enzymes or receptors. The phenyl and ethoxyphenyl groups may play a role in binding to these targets, leading to biological effects.
Comparison with Similar Compounds
N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide: This compound is structurally similar but lacks the ethoxyphenyl group.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide: This compound is similar but lacks the ethoxyphenyl group.
Uniqueness: N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxyphenyl group, which may confer additional chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-26-17-11-9-15(10-12-17)13-18(25)22-21-23-19(20(27-21)14(2)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQZRBYDSPIBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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